5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with suitable diketones or aldehydes under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating or microwave irradiation to facilitate the reaction . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: This compound has similar structural features but different substituents, which can affect its chemical reactivity and biological activity.
5,7-Dichloro-2-phenylpyrazolo[1,5-a]pyrimidine: The presence of chlorine atoms can enhance the compound’s electron-withdrawing properties, influencing its interactions with other molecules.
The uniqueness of this compound lies in its specific substituents, which can modulate its photophysical properties and biological activities, making it suitable for particular applications .
Properties
Molecular Formula |
C20H25N3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5,7-dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H25N3/c1-3-5-12-17-14-18(13-6-4-2)23-20(21-17)15-19(22-23)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
InChI Key |
VYNKTGHVUYTZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
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